Sirius Red
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sirius Red is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing electron-donating groups to form the azo dye.
Industrial Production Methods
In industrial settings, this compound is produced by mixing 1 gram of this compound powder dye in 1000 milliliters of a saturated aqueous solution of picric acid. The mixture is then filtered through filter paper to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sirius Red undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sirius Red has a wide range of applications in scientific research, including:
Mechanism of Action
Sirius Red exerts its effects through its ability to bind specifically to collagen fibers. The dye contains six sulfonic acid groups that interact with the basic groups aligned on the elongated collagen molecule through auxochromic interactions. Additionally, the dye has four azo structures that act as chromophores, providing the characteristic red color when bound to collagen .
Comparison with Similar Compounds
Similar Compounds
Masson’s Trichrome: Another staining method used for collagen, but it involves a mixture of dyes and is less specific than Sirius Red.
Van Gieson Stain: Used for collagen staining but provides less contrast compared to this compound.
Herovici Stain: Differentiates between mature and immature collagen but is more complex to use.
Uniqueness of this compound
This compound is unique due to its high specificity for collagen fibers and its ability to enhance the birefringence of collagen under polarized light. This makes it a preferred choice for detailed histological studies and fibrosis quantification .
Properties
Molecular Formula |
C45H26N10Na6O21S6 |
---|---|
Molecular Weight |
1373.1 g/mol |
IUPAC Name |
hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6 |
InChI Key |
YIQKLZYTHXTDDT-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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